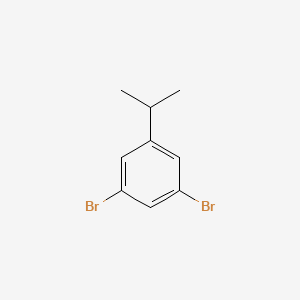
1,3-Dibromo-5-isopropylbenzene
Übersicht
Beschreibung
1,3-Dibromo-5-isopropylbenzene is a derivative of benzene where two bromine atoms are substituted at the 1 and 3 positions, and an isopropyl group is substituted at the 5 position. This compound is related to various other substituted benzene derivatives, which are often used as precursors or intermediates in the synthesis of more complex organic molecules, including polymers and polycyclic aromatic hydrocarbons (PAHs) .
Synthesis Analysis
The synthesis of substituted benzene derivatives like this compound typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For example, the synthesis of 1,3,5-trisubstituted benzene derivatives has been achieved through palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of complex polyamides has been reported using aromatic nucleophilic substitution reactions, which could be relevant to the synthesis of this compound derivatives .
Molecular Structure Analysis
The molecular structure of substituted benzenes can be significantly influenced by the substituents. For instance, the presence of isopropyl groups can lead to steric hindrance and affect the overall geometry of the molecule. In the case of 1,3,5-triisopropyl-2-nitrobenzene, the nitro group is almost perpendicular to the aromatic ring due to the bulky isopropyl groups . This could suggest that in this compound, the isopropyl group may also influence the orientation of the bromine atoms and the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of substituted benzene derivatives like this compound can vary based on the nature of the substituents. For example, 1,3,5-triphosphabenzenes exhibit unique reactivity patterns, including coordination and addition reactions, which differ from traditional aromatic chemistry . Although this compound is not directly discussed, it can be inferred that its reactivity would also be influenced by the presence of bromine atoms and the isopropyl group, potentially leading to interesting coordination or addition reactions.
Physical and Chemical Properties Analysis
The physical properties of dibromobenzene isomers, such as melting points, are influenced by molecular symmetry and the ability of molecules to pack closely in the solid state. For example, 1,4-dibromobenzene has a higher melting point compared to its 1,2- and 1,3-isomers due to its higher molecular symmetry and the presence of halogen bonds . Although the physical properties of this compound are not directly reported, similar principles could be applied to predict its melting point and other physical properties. The presence of the isopropyl group could further affect these properties by altering the molecular symmetry and packing efficiency.
Wissenschaftliche Forschungsanwendungen
Aerobic Oxidation in Pharmaceutical Synthesis
Aerobic oxidation of related compounds like 1,3,5-triisopropylbenzene has been explored, where N-hydroxyphthalimide (NHPI) serves as a key catalyst. This process efficiently oxidizes such compounds, providing a method for preparing phenol derivatives with an isopropyl moiety. These derivatives are valuable as starting materials in pharmaceutical manufacturing (Aoki et al., 2005).
Synthesis of Hydrocarbons
The synthesis of hydrocarbons like 1 and 4, which are thought to be capable of diyl formation, uses related dibromo compounds as starting materials. This process typically involves transforming appropriate dicarboxylic esters into glycols under the influence of phenylmagnesium halide or phenyllithium (Wittig, 1980).
Separation of Aromatic Compounds
In the separation of isopropylbenzene and α-methylstyrene, nonporous adaptive crystals of various pillararenes, like perbromoethylated pillar[5]arene, exhibit selective adsorption. This demonstrates the potential for utilizing similar compounds in the selective separation of aromatic mixtures in both industrial and laboratory settings (Zhu et al., 2021).
Organic Transformations and Synthesis
1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-isopropylbenzene, are valuable precursors for various organic transformations. Their synthesis involves regioselective bromination and halogen/metal permutations, which are crucial in the production of diverse organic compounds (Diemer et al., 2011).
Biotransformation and Environmental Applications
The biotransformation of compounds like 6,6-dimethylfulvene, an analog of isopropylbenzene, by bacteria like Pseudomonas putida illustrates the potential of bacterial arene dioxygenases in organic syntheses. This process can be leveraged for environmental remediation and biotechnological applications (Eaton & Selifonov, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSDHAXDRSHURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375600 | |
| Record name | 1,3-Dibromo-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62655-20-3 | |
| Record name | 1,3-Dibromo-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



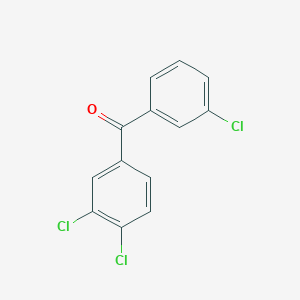
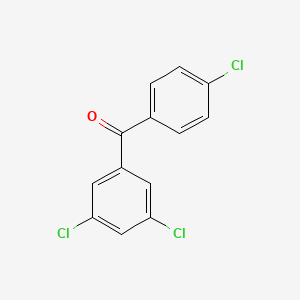
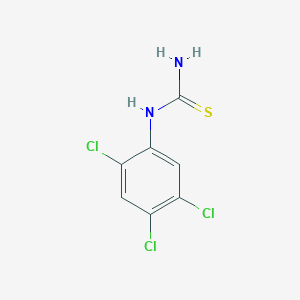
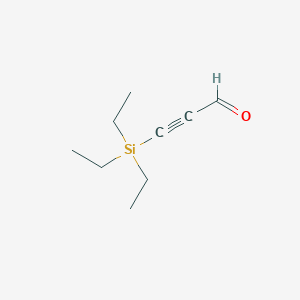



![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

